molecular formula C7H14N2 B15248644 5-Methyl-4,7-diazaspiro[2.5]octane

5-Methyl-4,7-diazaspiro[2.5]octane

Cat. No.: B15248644
M. Wt: 126.20 g/mol
InChI Key: GTHJQZQEVPMZDK-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Organic Chemistry

Definition and Classification of Spirocyclic Compounds

Spiro compounds are characterized by a unique structural feature where at least two rings are connected by a single, common atom, known as the spiro atom. wikipedia.org This distinguishes them from fused or bridged ring systems. These compounds can be classified based on the number of rings, the size of the rings, and the nature of the atoms within the rings (carbocyclic if all atoms are carbon, or heterocyclic if other elements are present). wikipedia.org 5-Methyl-4,7-diazaspiro[2.5]octane is a heterocyclic spiro compound, featuring a cyclopropane (B1198618) ring and a piperazine (B1678402) ring sharing a spiro carbon atom.

Unique Structural Features and Conformational Rigidity of Spirocycles

The defining characteristic of spirocycles is their inherent three-dimensionality and conformational rigidity. tandfonline.com Unlike flexible, linear molecules, the spiro junction locks the rings into specific spatial orientations, reducing the number of accessible conformations. tandfonline.comnih.gov This rigidity can be advantageous in drug design, as it can pre-organize functional groups for optimal interaction with a biological target, potentially leading to increased potency and selectivity. nih.govdndi.org The spirocyclic framework provides a scaffold with well-defined vectors for substituents, allowing for precise control over the molecule's shape and properties. tandfonline.com

Historical Development and Evolution of Spirocyclic Synthesis

The synthesis of spirocycles has been a topic of interest for over a century, with early methods often relying on intramolecular cyclization reactions. tandfonline.com Over the past few decades, significant advancements have been made in the construction of these complex architectures. researchgate.net Modern synthetic strategies include dearomatization reactions, radical cascade reactions, and various cycloaddition approaches. researchgate.net The development of catalytic methods has been particularly impactful, enabling more efficient and stereoselective access to a wide range of spirocyclic compounds. researchgate.net The synthesis of this compound itself often involves multi-step sequences starting from precursors like cyclopropanecarboxylic acid derivatives. evitachem.com

Importance of Diamine Scaffolds in Molecular Design

Role of Nitrogen Heterocycles in Medicinal Chemistry and Materials Science

Nitrogen-containing heterocyclic compounds are ubiquitous in nature and form the core of many pharmaceuticals, agrochemicals, and functional materials. numberanalytics.commsesupplies.com Their ability to participate in hydrogen bonding, act as bases, and coordinate to metal ions makes them crucial for molecular recognition and catalysis. numberanalytics.comnumberanalytics.com In medicinal chemistry, nitrogen heterocycles are found in a vast array of drugs due to their favorable biological activity and pharmacokinetic properties. numberanalytics.comnumberanalytics.com In materials science, these compounds are utilized as building blocks for polymers, dyes, and organic light-emitting diodes (OLEDs). numberanalytics.comrsc.org

Advantages of Spirocyclic Diamines as Stereochemical Modulators and Building Blocks

Spirocyclic diamines, such as the parent scaffold of this compound, combine the desirable properties of both spirocycles and diamines. The rigid spirocyclic core acts as a powerful tool for controlling the stereochemistry of the molecule. nih.gov This is particularly important in drug discovery, where the three-dimensional arrangement of atoms is critical for biological activity. nih.gov By incorporating a diamine motif within a spirocyclic framework, chemists can create novel building blocks with unique spatial arrangements of nitrogen atoms. rsc.orgenamine.net These building blocks are valuable for constructing complex molecules with tailored properties for applications in medicinal chemistry and beyond. enamine.netacs.org The introduction of a spirocyclic element can also improve physicochemical properties such as solubility and metabolic stability compared to their non-spirocyclic counterparts. tandfonline.com

Detailed Research Findings on this compound

The specific compound, this compound, is a heterocyclic compound with a distinct spirocyclic structure that has garnered interest in medicinal chemistry and organic synthesis. evitachem.com

Chemical and Physical Properties

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
Molecular FormulaC₇H₁₄N₂
Molecular Weight126.20 g/mol cymitquimica.com
IUPAC NameThis compound
CAS Number1824451-45-7 bldpharm.com
InChI KeyGTHJQZQEVPMZDK-LURJTMIESA-N cymitquimica.com

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the use of cyclopropanecarboxylic acid derivatives as starting materials. evitachem.com The synthesis often includes substitution reactions where amines react with these derivatives to form the spirocyclic core. evitachem.com Another patented method describes a synthesis starting from a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate, which proceeds through substitution, protection, deprotection, and reduction steps. google.com This particular method was developed to avoid the use of hazardous reagents like boron trifluoride diethyl etherate. google.com

Applications in Research

This compound serves as a valuable building block in the synthesis of more complex molecules for chemical research. evitachem.com Its rigid structure and the presence of two nitrogen atoms make it an interesting scaffold for designing compounds that can interact with biological targets such as enzymes and receptors. evitachem.com For instance, it has been investigated for its potential therapeutic applications in drug development. evitachem.com The spirocyclic diamine core is a key feature in the design of novel therapeutic agents.

Specific Context of this compound within Spirocyclic Chemistry

Within the broader family of spirocyclic diamines, this compound represents a noteworthy example. Its core structure and the presence of a methyl group at a specific position contribute to a unique set of properties and potential applications, making it a subject of interest in specialized areas of chemical synthesis and medicinal chemistry.

Structural Peculiarities of the 4,7-Diazaspiro[2.5]octane Core

The foundational structure of this compound is the 4,7-diazaspiro[2.5]octane core. This architecture is distinguished by the fusion of a cyclopropane ring and a piperazine ring through a spirocyclic carbon atom. The cyclopropane ring, a three-membered carbocycle, introduces significant ring strain and imparts a high degree of rigidity to the molecule. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, provides sites for functionalization and hydrogen bonding interactions.

The spirocyclic fusion of these two distinct ring systems results in a unique spatial arrangement of the nitrogen atoms and the substituent groups. The geometry of the 4,7-diazaspiro[2.5]octane scaffold is well-defined, with the two rings being orthogonally disposed to each other. This fixed orientation can be a critical design element in the development of molecules with specific conformational requirements for biological activity.

A general synthetic route to 4,7-diazaspiro[2.5]octane compounds has been described, which involves the use of a 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative as a starting material. google.com This method proceeds through a sequence of substitution, protection, deprotection, and reduction steps to yield the final spirocyclic diamine structure. google.com

Rationale for the Methyl Substitution at Position 5 (or other relevant positions)

The introduction of a methyl group at the 5-position of the 4,7-diazaspiro[2.5]octane core is a deliberate modification that can significantly influence the compound's physicochemical and pharmacological properties. While specific research detailing the rationale for methylating this exact position is not extensively published, general principles of medicinal chemistry and organic synthesis provide a strong basis for this structural alteration.

The synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems has been developed, highlighting the importance of such substitutions in creating pharmaceutically relevant scaffolds. researchgate.net These methods often allow for the introduction of methyl groups at various positions, enabling the exploration of structure-activity relationships. researchgate.net

The presence of a methyl group can have several effects:

Electronic Effects: As an electron-donating group, the methyl substituent can modulate the basicity of the adjacent nitrogen atom. This can affect the compound's pKa, which in turn influences its ionization state at physiological pH and its ability to participate in hydrogen bonding or ionic interactions.

Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can impact its solubility, membrane permeability, and pharmacokinetic properties, such as absorption and distribution.

Metabolic Stability: Methylation at a specific site can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

In the context of this compound, the methyl group is attached to one of the nitrogen atoms of the piperazine ring. This N-methylation directly impacts the properties of that nitrogen, potentially altering its nucleophilicity and its ability to act as a hydrogen bond donor. This modification can be a key strategy to fine-tune the compound's properties for a specific application.

Research Landscape and Emerging Trends for the Compound

The research landscape for this compound appears to be in a nascent stage, with its primary role being that of a building block in the synthesis of more complex molecules. evitachem.com Its unique three-dimensional structure makes it an attractive scaffold for creating diverse chemical libraries for screening in drug discovery programs. evitachem.com

Emerging trends in the broader field of spirocyclic diamines suggest that compounds like this compound could find applications in several areas:

Medicinal Chemistry: As a rigid scaffold, it can be used to design inhibitors of enzymes or modulators of receptors where a specific spatial arrangement of functional groups is required for high-affinity binding. evitachem.com The methyl group can be used to probe specific pockets within a binding site.

Catalysis: Chiral versions of spirocyclic diamines have been explored as ligands for asymmetric catalysis. The defined geometry of the scaffold can create a chiral environment around a metal center, enabling enantioselective transformations.

Materials Science: The rigid nature of the spirocyclic core can be exploited in the design of novel polymers or crystalline materials with specific structural and physical properties.

While dedicated studies on this compound are not abundant in publicly available literature, its structural features align with current trends in the development of complex, three-dimensional molecules for a range of scientific applications. Further research is needed to fully elucidate its potential and to explore the synthesis and properties of its derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

5-methyl-4,7-diazaspiro[2.5]octane

InChI

InChI=1S/C7H14N2/c1-6-4-8-5-7(9-6)2-3-7/h6,8-9H,2-5H2,1H3

InChI Key

GTHJQZQEVPMZDK-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2(N1)CC2

Origin of Product

United States

Chemical Reactivity and Derivatization of the Spirocyclic Diamine Core

Reactivity of the Nitrogen Atoms in 5-Methyl-4,7-Diazaspiro[2.5]octane

The two nitrogen atoms within the diazaspiro[2.5]octane framework are key to its chemical versatility, participating readily in a variety of reactions.

The nitrogen atoms of this compound exhibit pronounced nucleophilic character, making them susceptible to reactions with electrophiles. Alkylation, in particular, is a common transformation. For instance, these compounds can undergo substitution reactions where they react with alkylating agents. evitachem.com This reactivity is foundational for constructing more complex molecular architectures. The specific conditions of the alkylation reaction can influence the resulting product, with factors such as the choice of solvent and base playing a critical role. In broader studies of similar diaza-scaffolds, the use of a strong base like butyllithium (B86547) has been shown to facilitate alkylation. mdpi.com

Table 1: Alkylation Reactions of Diazaspiro Compounds

ReactantReagentProductReference
5-isopropyl-1,3-diazaoxindoleMethyl Iodide5-isopropyl-5-methyl-1,3-diazaoxindole mdpi.com
5-isopropyl-1,3-diazaoxindoleBenzyl (B1604629) Bromide5-isopropyl-5,7-dibenzyl-1,3-diazaoxindole mdpi.com

This table presents examples of alkylation reactions on a related diaza-scaffold, illustrating the general reactivity of the nitrogen atoms.

In addition to alkylation, the nitrogen atoms of this compound can be acylated or sulfonylated to yield the corresponding amides and sulfonamides. These reactions are crucial for introducing a variety of functional groups and for modifying the electronic properties of the molecule. The formation of these derivatives is a standard practice in medicinal chemistry to explore structure-activity relationships.

As a diamine, this compound readily forms salts with various acids. The dihydrochloride (B599025) salt of the (R)-enantiomer, (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride, is a commonly available form of this compound. glpbio.com Similarly, the dihydrochloride salt of the parent compound, 4,7-diazaspiro[2.5]octane, is also documented. bldpharm.comambeed.com The formation of salts is a standard method for improving the handling, solubility, and stability of amine-containing compounds. The stability of these salts is generally good, allowing for convenient storage and use in subsequent synthetic steps.

Table 2: Common Salts of Diazaspiro[2.5]octane Derivatives

CompoundSalt FormReference
(R)-5-Methyl-4,7-diazaspiro[2.5]octaneDihydrochloride glpbio.com
(S)-5-Methyl-4,7-diazaspiro[2.5]octaneDihydrochloride nih.gov
4,7-Diazaspiro[2.5]octaneDihydrochloride bldpharm.com
4-Methyl-4,7-diazaspiro[2.5]octaneDihydrochloride ambeed.com

Transformations of the Cyclopropane (B1198618) Ring

The cyclopropane ring in this compound is not merely a passive structural element; it actively participates in the chemical transformations of the molecule.

The rigid, three-dimensional structure of the cyclopropane ring serves as a stereochemical anchor, imparting a defined conformation to the entire molecule. This is particularly crucial in the design of chiral molecules, where the stereochemistry of the compound can be critical for its biological activity. evitachem.com The spirocyclic nature of this compound, with the cyclopropane ring at its core, results in a well-defined spatial arrangement of the nitrogen atoms and any substituents, which can be exploited in asymmetric synthesis and in the development of stereospecific ligands for metal catalysts or biological targets.

Functionalization at Position 5 and Other Carbon Centers

The ability to introduce various substituents onto the this compound framework is crucial for modifying its physicochemical properties and for creating derivatives for further reactions.

Introduction of Methyl and Other Alkyl Groups

The nitrogen atoms of the diazaspiro[2.5]octane core are primary sites for alkylation. In this compound, the secondary amine at the N7 position is available for substitution reactions with alkylating agents. This allows for the introduction of a wide variety of alkyl and aryl groups. For instance, processes for preparing complex pharmaceutical compounds often involve derivatives where the N7 position is functionalized.

Furthermore, synthetic routes can be designed to introduce substituents at other positions. A patented method for creating 7-benzyl-4,7-diazaspiro[2.5]octane highlights the introduction of a benzyl group, a common strategy to protect the amine or to serve as a key structural component. google.com The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a common strategy to selectively functionalize one nitrogen atom in the presence of the other, enabling controlled and stepwise derivatization of the diamine core. google.com

Strategies for Further Substitution (e.g., hydroxymethylation)

Further substitution on the this compound scaffold can be achieved through various synthetic strategies, often involving multi-step processes. While direct hydroxymethylation of the final spirocyclic core is not prominently documented, the synthesis of related compounds demonstrates the incorporation of functionalized building blocks from the outset. For example, one synthetic pathway for the parent 4,7-diazaspiro[2.5]octane structure utilizes a derivative of (1-(hydroxymethyl)cyclopropyl)carbamate as a starting material. google.com This indicates that the spirocyclic framework is compatible with hydroxyl functionalities.

A key strategy for achieving selective substitution involves the use of protecting groups. The tert-butyl carboxylate (Boc) group, for instance, can be used to protect one of the amine functionalities, allowing the other to be modified selectively. google.com Subsequent removal of the protecting group under acidic conditions, such as with hydrochloric acid or trifluoroacetic acid, regenerates the free amine for further reaction. google.com This approach provides a versatile handle for introducing a wide array of functional groups, expanding the chemical space accessible from the core structure.

Redox Chemistry of the Spirocyclic Diamine

The redox chemistry of the this compound core is characterized by the reactivity of its nitrogen atoms and the potential for transformations on its substituents.

Oxidation Pathways and Products

The nitrogen atoms within the this compound structure are susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can be employed to carry out these transformations. evitachem.com The reaction typically involves the addition of oxygen or the removal of hydrogen from the amine centers. evitachem.com Depending on the reaction conditions, this can lead to the formation of N-oxides or other oxidized species. In related diazaspiro compounds, the oxidation of secondary amines to form ketone functionalities (diketopiperazines) is also a known transformation.

Under more forceful conditions, other parts of the molecule could potentially be oxidized. For example, permanganate is known to oxidize methyl groups on aromatic rings to carboxylic acids, a transformation that could conceivably occur at the 5-methyl position under harsh conditions. chemspider.com

Reduction Methodologies and Selective Reductions

Reduction reactions are critical for the synthesis and derivatization of the diazaspiro[2.5]octane scaffold. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amide functionalities within precursors to form the core diamine structure. evitachem.com A patented synthesis method specifically describes the reduction of a carbon-oxygen double bond in a precursor compound to yield the desired 7-benzyl-4,7-diazaspiro[2.5]octane. google.com

The concept of selective reduction is also relevant. In related poly-nitrogen cyclic systems, such as 1,5-diazacyclooctatetraenes, selective reduction with potassium or a Co(I) complex has been achieved to yield specific anionic species. rsc.org This highlights that the choice of reducing agent and conditions can allow for controlled transformations on molecules with multiple reducible sites.

Methodology Reagent Transformation Reference
Amide ReductionLithium Aluminum Hydride (LiAlH₄)Reduces precursor amides to amines to form the spirocyclic core. evitachem.com
Amide ReductionUnspecified (effective for C=O)Reduces a carbonyl in a precursor to an amine, forming the final diamine product. google.com
Selective ReductionPotassium (K)Reduces related diazacyclooctatetraenes to a specific dianion. rsc.org

Transition Metal-Catalyzed Coupling Reactions Involving Derivatives

Derivatives of this compound are valuable participants in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.com These reactions typically involve a palladium catalyst and are essential for synthesizing complex molecules for pharmaceuticals and materials science. mdpi-res.comrsc.org

The diazaspiro[2.5]octane moiety can be incorporated into larger molecules using classic coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig C-N coupling. mdpi-res.com For these reactions to occur, the diazaspirooctane derivative must be appropriately functionalized, for example, with a halide for a Suzuki coupling, or used as the nucleophilic amine component in a Buchwald-Hartwig reaction.

A common mechanistic pathway for these reactions, particularly those catalyzed by palladium, involves a catalytic cycle. pku.edu.cnorganic-chemistry.org This cycle typically includes:

Oxidative Addition : The palladium(0) catalyst reacts with an aryl or vinyl halide.

Transmetalation/Ligand Exchange : The organic group from another reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. pku.edu.cnorganic-chemistry.org In C-N coupling, the amine derivative coordinates to the palladium center.

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst. mdpi.com

The efficiency and outcome of these reactions can be finely tuned by the choice of catalyst (e.g., Pd(PPh₃)₄), ligands, base, and solvent. pku.edu.cnorganic-chemistry.org

Reaction Type Catalyst System (Example) Bond Formed Description Reference
Suzuki-Miyaura CouplingPalladium (e.g., Pd(OAc)₂)C-CCouples an organoboron compound with a halide. mdpi-res.com
Mizoroki-Heck ReactionPalladiumC-CCouples an unsaturated halide with an alkene. mdpi-res.com
Buchwald-Hartwig AminationPalladiumC-NCouples an amine with a halide or triflate. mdpi-res.com
Negishi CouplingPalladium or NickelC-CCouples an organozinc compound with a halide. mdpi-res.com
Sonogashira CouplingPalladium and CopperC-C (alkyne)Couples a terminal alkyne with a halide. mdpi-res.com

C-N Coupling Applications

The presence of a secondary amine in the 4-position and a tertiary amine at the 5-position (bearing the methyl group) makes the 4-NH group the primary site for C-N bond formation reactions. The Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of C-N bonds, stands as a prime candidate for the derivatization of this compound. This palladium-catalyzed cross-coupling reaction would theoretically allow for the arylation or heteroarylation of the spirocyclic core.

Hypothetical Reaction Scheme:

The reaction would involve the coupling of this compound with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The N-methyl group at the 5-position is expected to remain intact under these conditions.

A hypothetical data table for such a reaction, based on typical conditions for Buchwald-Hartwig aminations of secondary cyclic amines, is presented below.

Table 1: Hypothetical Buchwald-Hartwig Amination of this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Hypothetical Product
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1007-(4-methylphenyl)-5-methyl-4,7-diazaspiro[2.5]octane
22-ChloropyridinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1105-methyl-7-(pyridin-2-yl)-4,7-diazaspiro[2.5]octane
33-IodoanisolePdCl₂(dppf) (5)-Cs₂CO₃DMF907-(3-methoxyphenyl)-5-methyl-4,7-diazaspiro[2.5]octane

This table is illustrative and not based on experimental data for the specified compound.

Cross-Coupling Reactions for Peripheral Diversification

Peripheral diversification involves the introduction of new functional groups onto a core scaffold. For this compound, this would first require the installation of a handle for cross-coupling, such as a halogen atom, onto the piperazine (B1678402) ring. This could potentially be achieved through a carefully controlled halogenation reaction, though no such procedures have been reported for this specific molecule.

Assuming a halo-derivative of this compound could be synthesized (e.g., a bromo-substituted derivative at a carbon atom of the piperazine ring), a variety of cross-coupling reactions could be employed for further diversification. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds and would be a logical choice for introducing aryl, heteroaryl, or vinyl substituents.

Hypothetical Two-Step Derivatization:

Halogenation: Introduction of a bromine atom onto the piperazine ring of a protected this compound derivative.

Suzuki-Miyaura Coupling: Reaction of the brominated intermediate with a boronic acid or ester in the presence of a palladium catalyst and a base.

A hypothetical data table for the Suzuki-Miyaura coupling step is provided below.

Table 2: Hypothetical Suzuki-Miyaura Coupling for Peripheral Diversification

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Hypothetical Product
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O905-methyl-x-phenyl-4,7-diazaspiro[2.5]octane
2Thiophene-2-boronic acidPdCl₂(dppf) (3)-CsFDioxane1005-methyl-x-(thiophen-2-yl)-4,7-diazaspiro[2.5]octane
3(E)-styrylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄THF/H₂O805-methyl-x-((E)-styryl)-4,7-diazaspiro[2.5]octane

This table is illustrative and assumes the prior synthesis of a halo-derivative, which has not been reported. 'x' denotes the unknown position of substitution.

Applications of 5 Methyl 4,7 Diazaspiro 2.5 Octane in Advanced Organic Synthesis and Design

As a Scaffold in Medicinal Chemistry Research

The rigid, three-dimensional structure of 5-Methyl-4,7-diazaspiro[2.5]octane makes it an attractive scaffold for the development of new therapeutic agents. Its spirocyclic nature allows for precise spatial orientation of substituents, which can lead to enhanced interactions with biological targets.

Role in Enhancing Binding Affinity and Selectivity

The diazaspiro[2.5]octane core, including its methylated derivative, serves as a versatile building block in the synthesis of more complex molecules. evitachem.com The defined stereochemistry of compounds like (R)-5-Methyl-4,7-diazaspiro[2.5]octane is crucial for their interaction with biological targets, suggesting a role in achieving specific and high-affinity binding. evitachem.com The mechanism of action for such compounds is believed to involve their ability to bind to molecular targets like enzymes or receptors, thereby modulating their activity. evitachem.com While specific quantitative data on the binding affinity enhancement by the this compound moiety is not extensively detailed in public literature, the incorporation of spirocyclic scaffolds is a known strategy to improve the potency and selectivity of drug candidates. The rigid structure of the spirocycle helps to reduce the entropic penalty upon binding to a target protein, which can contribute to a more favorable binding free energy.

Contribution to Physicochemical Properties (e.g., Fsp3 fraction)

A key attribute of this compound in drug design is its high fraction of sp3-hybridized carbon atoms (Fsp3). A higher Fsp3 character is often associated with improved physicochemical properties for drug candidates, such as increased solubility, better metabolic stability, and a more favorable toxicity profile. The spirocyclic nature of this compound inherently increases its three-dimensionality and Fsp3 count, moving away from the flat, aromatic structures that have traditionally dominated medicinal chemistry. This shift towards more saturated, three-dimensional molecules is a current trend in drug discovery to access novel chemical space and improve the developability of new drugs.

CompoundMolecular FormulaMolecular Weight (g/mol)Fsp3
This compoundC7H14N2126.201.00

Utilization in Combinatorial Chemistry and Library Generation

This compound is a valuable building block for the generation of compound libraries for high-throughput screening. The two nitrogen atoms in the piperazine (B1678402) ring provide convenient handles for derivatization, allowing for the introduction of a wide variety of substituents. This enables the creation of a diverse set of molecules with different physicochemical properties and biological activities. Patents have disclosed the synthesis of 4,7-diazaspiro[2.5]octane compounds as important pharmaceutical chemical intermediates, indicating their use in the construction of larger, more complex molecules for drug discovery programs. google.comgoogle.com For instance, derivatives of the 4,7-diazaspiro[2.5]octane scaffold have been incorporated into compounds targeting the GLP-1 receptor, highlighting its utility in generating libraries for specific biological targets.

Applications in Fragment-Based Drug Design

In fragment-based drug design (FBDD), small, low-complexity molecules (fragments) are screened for weak binding to a biological target. The structural information from these interactions is then used to grow or combine fragments into more potent lead compounds. The relatively low molecular weight and high Fsp3 character of this compound make it an interesting candidate for inclusion in fragment libraries. Its rigid, three-dimensional shape can effectively probe small pockets on a protein surface, providing valuable starting points for drug discovery campaigns.

Incorporation into Peptidomimetic Frameworks

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. Heterocyclic scaffolds are often used to constrain the conformation of a molecule to mimic the secondary structure of a peptide, such as a β-turn. nih.gov The rigid 4,7-diazaspiro[2.5]octane core can serve as such a scaffold. By attaching amino acid side chains or other functional groups to the nitrogen atoms of the piperazine ring, it is possible to create peptidomimetics with specific spatial arrangements of pharmacophoric groups, enabling them to interact with protein targets that recognize peptide ligands.

Applications in Catalysis and Asymmetric Synthesis

The chiral nature of this compound, particularly its enantiopure forms like (R)-5-Methyl-4,7-diazaspiro[2.5]octane, suggests its potential application as a chiral ligand or auxiliary in asymmetric catalysis. Chiral diamines are a well-established class of ligands for a variety of metal-catalyzed asymmetric transformations. The rigid spirocyclic framework of this compound can create a well-defined chiral environment around a metal center, which can induce high enantioselectivity in a catalytic reaction. While specific examples of its use in catalysis are not widely reported in the literature, its structural features are analogous to other chiral diamines that have proven effective in asymmetric synthesis.

Development as Chiral Ligands for Transition Metal Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Chiral diamines are a well-established class of ligands for various transition metal-catalyzed reactions. While specific research focusing exclusively on this compound as a chiral ligand is not extensively documented in publicly available literature, the broader class of chiral spiro diamines has shown significant promise.

The rigid spirocyclic backbone of compounds like this compound is advantageous for a ligand as it can create a well-defined and sterically hindered chiral environment around a metal center. This rigidity helps in effective stereochemical communication during the catalytic cycle, leading to high enantioselectivity. The nitrogen atoms of the diamine can coordinate to a variety of transition metals, such as rhodium, ruthenium, palladium, and copper, forming stable chelate complexes.

The applications of analogous chiral spiro diamine ligands suggest that this compound could be a viable candidate for a range of asymmetric transformations, including:

Asymmetric Hydrogenation: Chiral diamine ligands, in combination with rhodium or ruthenium catalysts, are widely used for the asymmetric hydrogenation of ketones, olefins, and imines. The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand.

Asymmetric C-C Bond Forming Reactions: Reactions such as asymmetric allylic alkylation, aldol (B89426) reactions, and Michael additions often employ chiral ligands to control the formation of new stereocenters. The defined geometry of a spiro diamine ligand could offer excellent control in such transformations.

Further research into the synthesis of metal complexes of this compound and their evaluation in these and other catalytic reactions would be necessary to fully elucidate its potential.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Chiral amines and their derivatives are among the most successful classes of organocatalysts. The this compound scaffold possesses the necessary features to be explored as a precursor for or a direct participant in organocatalytic transformations.

The secondary amine functionalities in this compound can be utilized in various modes of organocatalytic activation:

Enamine and Iminium Ion Catalysis: The reaction of a secondary amine with a carbonyl compound can form a nucleophilic enamine or an electrophilic iminium ion. These intermediates can then participate in a variety of enantioselective reactions. The chirality of the spirocyclic backbone would be transferred to the transition state, inducing stereoselectivity.

Brønsted Base Catalysis: The basic nature of the nitrogen atoms allows the molecule to act as a chiral Brønsted base, deprotonating a substrate to generate a chiral enolate or other nucleophile.

Hydrogen Bonding Catalysis: The N-H protons can act as hydrogen bond donors, activating electrophiles and controlling the stereochemical outcome of a reaction through the formation of a well-organized, chiral hydrogen-bonding network.

While specific examples of this compound in organocatalysis are not prominent in the literature, the proven success of other chiral diamines in reactions like asymmetric Michael additions, aldol reactions, and Mannich reactions suggests a fertile ground for future investigation.

Role in Material Science and Polymer Chemistry

The rigid and defined three-dimensional structure of spiro compounds makes them attractive building blocks for the synthesis of advanced materials with unique properties.

As Monomers for Specialty Polymers and Copolymers

Spiro-containing diamines are utilized as monomers to introduce rigidity and defined porosity into polymer backbones. While direct polymerization of this compound is not widely reported, analogous spirobisindane diamines have been successfully used to synthesize microporous polyimides. rsc.orgnih.gov These polymers exhibit high thermal stability and are of interest for applications in gas separation membranes. rsc.orgnih.gov

The diamine functionality of this compound allows it to undergo polycondensation reactions with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. The incorporation of the spirocyclic unit would be expected to impart the following properties to the resulting polymers:

Increased Glass Transition Temperature (Tg): The rigidity of the spiro center restricts segmental motion, leading to polymers with higher thermal stability.

Enhanced Solubility: The contorted shape of the spiro unit can disrupt polymer chain packing, leading to improved solubility in organic solvents, which is beneficial for processing.

Microporosity: The inefficient packing of polymer chains containing spiro centers can create free volume, leading to materials with intrinsic microporosity, suitable for membrane-based separations.

Monomer Component AMonomer Component BResulting Polymer ClassPotential Properties
This compoundDianhydride (e.g., PMDA, 6FDA)PolyimideHigh Tg, good solubility, microporosity
This compoundDiacyl chloride (e.g., terephthaloyl chloride)PolyamideHigh thermal stability, potential for high-strength fibers

Building Block for Functional Materials

Beyond polymers, the this compound scaffold can serve as a core for the synthesis of various functional materials. Its diamine groups can be derivatized to introduce a wide range of functionalities. For instance, reaction with chromophores or fluorophores could lead to the development of new optical materials. The chiral nature of the scaffold is also of interest for the creation of chiral stationary phases for chromatography or for the development of materials with chiroptical properties.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The defined shape and hydrogen bonding capabilities of this compound make it a potential candidate for applications in this field.

Host-Guest Chemistry with the Diamine Scaffold

The diamine scaffold of this compound can act as a hydrogen bond donor and acceptor, allowing it to participate in host-guest interactions. It could potentially form stable complexes with guest molecules that have complementary hydrogen bonding sites, such as dicarboxylic acids or other molecules with hydrogen bond accepting groups.

Supramolecular Polymers: Through self-assembly via hydrogen bonding, it could form one-dimensional chains or more complex architectures.

Molecular Cages and Capsules: By combining it with other complementary building blocks, it might be possible to construct self-assembled cages capable of encapsulating small guest molecules.

The rigidity of the spirocyclic core would pre-organize the hydrogen bonding sites, which can lead to higher binding affinities and selectivities in host-guest systems. Further research is needed to explore the full potential of this compound in the fascinating world of supramolecular chemistry.

Research on Self-Assembly of this compound Remains Undisclosed

Despite its unique spirocyclic architecture, which presents potential for the formation of ordered supramolecular structures, publicly available scientific literature does not currently contain specific research findings on the self-assembly of the chemical compound this compound.

The intricate three-dimensional structure of this compound, featuring a cyclopropane (B1198618) ring fused to a piperazine ring with a methyl group substituent, suggests the possibility of directional intermolecular interactions. The two nitrogen atoms within the diazaspiro core are potential sites for hydrogen bonding, a key driving force in the self-assembly of molecules into well-defined, ordered structures. The rigid spirocyclic framework could also influence molecular packing and lead to the formation of crystalline solids or other supramolecular architectures.

However, extensive searches of chemical databases and scientific literature have not yielded any studies detailing the investigation of these potential self-assembly properties. There are no published reports on the single-crystal X-ray diffraction of this compound, which would provide definitive information on its solid-state packing and intermolecular interactions. Consequently, there is no experimental data to construct a detailed analysis or data table regarding its self-assembly behavior.

While patents and chemical supplier entries confirm the synthesis and availability of this compound and its derivatives, these documents focus on synthetic methodologies and their utility as building blocks in medicinal chemistry, rather than on their supramolecular properties. Research on the self-assembly of other, often more complex, diazaspiro compounds exists, but these findings cannot be directly extrapolated to the specific case of this compound due to the precise and sensitive nature of intermolecular forces.

Therefore, the topic of the self-assembly of ordered structures of this compound remains an open area for future scientific inquiry. The potential for this simple yet structurally distinct molecule to form interesting supramolecular assemblies through hydrogen bonding and other non-covalent interactions is significant, but as of now, uninvestigated in the public research domain.

Computational and Theoretical Investigations of 5 Methyl 4,7 Diazaspiro 2.5 Octane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 5-Methyl-4,7-diazaspiro[2.5]octane, DFT studies would be employed to determine its ground state properties. These calculations would typically involve a functional, such as B3LYP, and a basis set, like 6-31G*, to provide insights into:

Optimized Geometry: The most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO and LUMO), and the resulting energy gap, which is crucial for understanding chemical reactivity.

Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in experimental characterization.

A hypothetical data table for the optimized geometry of this compound, as would be generated from DFT calculations, is presented below.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: This data is illustrative and not based on published research.)

PropertyValue
Total Energy (Hartree)Calculated Value
HOMO Energy (eV)Calculated Value
LUMO Energy (eV)Calculated Value
Energy Gap (eV)Calculated Value
Dipole Moment (Debye)Calculated Value
C-N Bond Length (Å)Calculated Value
C-C Bond Length (Å)Calculated Value
N-H Bond Length (Å)Calculated Value
C-N-C Bond Angle (°)Calculated Value

Ab Initio Methods for Electronic Structure and Reactivity

Ab initio methods, which are based on first principles without the use of empirical parameters, could provide a more rigorous analysis of the electronic structure and reactivity of this compound. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) would offer a higher level of accuracy for:

Electron Correlation Effects: A more precise description of the interactions between electrons.

Reaction Mechanisms: Detailed energy profiles for potential chemical reactions involving the diazaspiro ring system.

Excited State Properties: Information on how the molecule behaves upon absorption of light.

Conformational Search and Energy Minimization

The presence of a flexible piperazine (B1678402) ring and a methyl group suggests that this compound can exist in multiple conformations. A systematic conformational search would be necessary to identify the various stable and low-energy structures. This process involves:

Generating Potential Conformations: Rotating the rotatable bonds within the molecule.

Energy Minimization: Optimizing the geometry of each generated conformer to find the local energy minima.

Ranking by Energy: Comparing the relative energies of the minimized conformers to identify the most stable forms under different conditions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time, providing insights that are not accessible from static quantum chemical calculations.

Conformational Sampling and Flexibility Analysis

MD simulations run over nanoseconds or longer would allow for the exploration of the conformational landscape of this compound. This analysis would reveal:

Flexibility of the Ring System: How the piperazine and cyclopropane (B1198618) rings move and distort over time.

Preferred Conformations: The probability of finding the molecule in different conformational states.

Interconversion Pathways: The transitions between different conformers and the energy barriers associated with these changes.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by its environment. MD simulations with explicit solvent molecules (e.g., water) would be crucial to understand:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the nitrogen atoms and the methyl group.

Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the amine groups of the molecule and the solvent.

Conformational Preferences in Solution: How the presence of a solvent alters the relative stability of different conformers compared to the gas phase.

A hypothetical data table summarizing potential findings from an MD simulation is shown below.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Observables for this compound in Water (Note: This data is illustrative and not based on published research.)

Parameter / ObservableValue / Description
Simulation Time (ns)e.g., 100 ns
Force Fielde.g., GROMOS, AMBER
Solvent Modele.g., SPC/E, TIP3P
Root Mean Square Deviation (RMSD)Analysis of structural stability
Root Mean Square Fluctuation (RMSF)Identification of flexible regions
Radial Distribution Functions (g(r))Description of solvent structure around N atoms
Number of Hydrogen BondsAverage number of H-bonds with water

Molecular Modeling and Docking Studies (in the context of scaffold design, not specific drug targets)

Molecular modeling and docking studies are powerful computational tools used to understand and predict the behavior of molecules. For a novel scaffold like this compound, these investigations provide crucial insights into its potential as a building block for more complex functional molecules.

Ligand-Receptor Interaction Prediction (general principles for scaffold, not specific biological activity)

The this compound scaffold possesses distinct features that are likely to govern its interactions with macromolecular binding sites. The rigid cyclopropane ring fixes the orientation of the adjacent piperazine ring, reducing the conformational flexibility of the molecule. This pre-organization can be advantageous in ligand design, as it can lead to a lower entropic penalty upon binding to a receptor.

The key interaction points on the scaffold can be predicted based on its structure:

Hydrogen Bond Donors and Acceptors: The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors. The secondary amine is also a potential hydrogen bond donor. These are critical features for anchoring the scaffold within a binding pocket that has complementary hydrogen-bonding residues.

Hydrophobic Interactions: The cyclopropane and ethylene (B1197577) fragments of the scaffold provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar residues in a binding site.

Ionic Interactions: The nitrogen atoms can be protonated under physiological conditions, allowing for the formation of salt bridges with acidic residues like aspartate or glutamate. Molecular dynamics simulations of similar diazaspiro cores have highlighted the importance of such salt bridges in stabilizing ligand-receptor complexes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) for Spirocyclic Scaffolds (focused on physicochemical descriptors, not biological efficacy)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their activities. For a class of compounds built upon the this compound scaffold, a QSAR study would focus on how various physicochemical descriptors influence their properties.

The development of a QSAR model for this scaffold would involve the following key physicochemical descriptors:

Lipophilicity (LogP): This descriptor is crucial for membrane permeability and hydrophobic interactions. Modifications to the scaffold, such as adding substituents, would alter the LogP and thus affect its distribution properties.

Topological Polar Surface Area (TPSA): TPSA is related to a molecule's ability to form hydrogen bonds and is a good predictor of transport properties. For the this compound scaffold, the TPSA is primarily determined by the nitrogen atoms.

Molecular Weight (MW): A fundamental descriptor that influences a wide range of properties, including diffusion and bioavailability.

Shape Descriptors: Indices such as the fraction of sp3 hybridized carbons (Fsp3) and globularity can quantify the three-dimensional nature of the scaffold and its derivatives. Spirocyclic systems generally have a higher Fsp3, which is often correlated with improved clinical success in drug development.

Electronic Descriptors: Parameters like atomic charges and dipole moment would be important for understanding electrostatic interactions.

A hypothetical QSAR equation for a series of derivatives of this scaffold might look like:

Property = c0 + c1LogP + c2TPSA + c3*MW + ...

where the coefficients (c0, c1, c2, c3) would be determined by statistical analysis of a dataset of compounds and their measured properties. Such a model would be invaluable for guiding the design of new molecules with desired characteristics based on this novel spirocyclic core.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

In the absence of experimental data, computational methods can provide valuable predictions of the spectroscopic properties of this compound. These predictions are useful for compound characterization and for understanding its electronic structure.

Predicted NMR Chemical Shifts:

The ¹H and ¹³C NMR spectra can be predicted using density functional theory (DFT) calculations. The predicted chemical shifts provide insight into the electronic environment of each atom.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropane CH₂0.4 - 0.810 - 15
Piperazine CH₂ (adjacent to spiro)2.5 - 2.950 - 55
Piperazine CH₂ (adjacent to N-CH₃)2.2 - 2.655 - 60
N-CH₃2.1 - 2.440 - 45
NH1.5 - 2.5 (broad)-
Spiro C-60 - 65
Note: These are estimated ranges and the exact values can vary depending on the computational method and solvent.

Predicted Vibrational Frequencies (IR Spectroscopy):

The key vibrational modes for this compound can also be predicted computationally.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H stretch3200 - 3400
C-H stretch (aliphatic)2850 - 3000
C-N stretch1000 - 1250
C-C stretch (cyclopropane)1000 - 1050
Note: These are predicted frequencies and may differ from experimental values.

Analysis of Computed Molecular Descriptors

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. They are fundamental for QSAR studies and for predicting the pharmacokinetic properties of a compound.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good indicator of a molecule's ability to permeate cell membranes. For this compound, the TPSA is calculated based on the contributions of the two nitrogen atoms and the secondary amine's hydrogen atom.

Computed TPSA Value:

Compound TPSA (Ų)
This compound~24.1
Note: This value is an estimation based on computational models.

A TPSA value in this range suggests that the molecule should have good membrane permeability.

LogP and Lipophilicity Calculations

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity. It is a critical parameter in drug design as it influences solubility, absorption, and distribution.

Computed LogP Value:

Compound Predicted LogP
This compound~0.5 - 1.0
Note: This value is an estimation and can vary significantly depending on the calculation algorithm used.

A positive LogP value in this range indicates a slight preference for the lipid phase, which is often desirable for compounds targeting the central nervous system.

Hydrogen Bond Donor/Acceptor Counts

Hydrogen bonding plays a critical role in determining the solubility, permeability, and biological activity of a molecule. The number of hydrogen bond donors and acceptors is a key metric in computational drug design and lead optimization.

Detailed computational analyses, sourced from comprehensive chemical databases, provide the following hydrogen bond-related properties for this compound:

PropertyValue
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2

These values are derived from the molecular structure of this compound. The two secondary amine groups (-NH-) within the diazaspirocyclic system can each donate a hydrogen atom, accounting for the two hydrogen bond donors. The two nitrogen atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors.

Rotatable Bond Count

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This property influences how a molecule can adapt its shape to bind to a biological target, affecting its efficacy and pharmacokinetic profile.

For this compound, the computationally determined rotatable bond count is a key descriptor of its structural dynamics.

PropertyValue
Rotatable Bond Count0

The spirocyclic nature of this compound, where the two rings share a single carbon atom, results in a rigid structure. The bonds within the rings and the bond connecting the methyl group are not considered rotatable in the context of standard computational definitions, which typically exclude single bonds in small rings and bonds to terminal hydrogens or methyl groups. This rigidity can have significant implications for its interaction with specific biological targets.

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies

The advancement of synthetic chemistry offers opportunities to develop more efficient, sustainable, and versatile methods for constructing the 5-Methyl-4,7-diazaspiro[2.5]octane core and its analogs.

Flow Chemistry Approaches

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and reaction control. researchgate.netscielo.br The application of flow chemistry to the synthesis of this compound could enable safer handling of reactive intermediates and provide precise control over reaction parameters, leading to higher yields and purities. nih.gov Continuous processing can be particularly beneficial for exothermic reactions or when dealing with unstable reagents. nih.gov A potential flow process could involve pumping a stream of a suitable amine and a cyclopropanecarboxylic acid derivative through a heated microreactor, possibly containing a supported catalyst, to facilitate the cyclization reaction in a continuous and automated fashion. evitachem.com This approach would be highly amenable to industrial-scale production and the rapid synthesis of compound libraries.

Design and Synthesis of Highly Functionalized Derivatives

The inherent structural features of this compound provide a solid foundation for the design of novel derivatives with tailored properties.

Introduction of Diverse Chemical Handles

To expand the utility of the this compound scaffold, future synthetic efforts should target the introduction of a wide array of chemical handles. These functional groups can serve as points for further modification, enabling the attachment of pharmacophores, reporter molecules, or linkers for conjugation to biomolecules. For example, the secondary amine in the piperazine (B1678402) ring can be a key site for functionalization. evitachem.com Methods for the selective N-alkylation, N-arylation, or acylation would allow for the installation of diverse substituents. Furthermore, derivatization of the methyl group or the cyclopropane (B1198618) ring, while more challenging, could open up new avenues for creating structural diversity. The development of protocols for the functionalization of related heterocyclic systems can provide valuable insights for achieving this. nih.gov

Development of Library Synthesis Strategies

The creation of compound libraries is a cornerstone of modern drug discovery and chemical biology. nih.gov Future work should focus on developing robust strategies for the library synthesis of this compound derivatives. This could be achieved through parallel synthesis techniques, where a common scaffold is systematically modified with a variety of building blocks. A split-and-pool strategy, often used in combinatorial chemistry, could also be employed to generate large and diverse libraries. The integration of flow chemistry with automated synthesis platforms would be particularly powerful for the high-throughput generation of such libraries. mdpi.com

Advanced Applications in Chemical Biology Tools

The unique conformational constraints and chemical properties of this compound make it an attractive scaffold for the development of sophisticated chemical biology tools. These tools are designed to probe and manipulate biological systems with high precision.

Future research in this area should explore the development of this compound-based chemical probes. By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers, this scaffold could be transformed into a tool for target identification, imaging, and proteomics. For instance, a fluorescently labeled derivative could be used to visualize the subcellular localization of its biological target. The principles of designing such probes are well-established and can be applied to this spirocyclic system. sigmaaldrich.com Furthermore, the incorporation of the this compound scaffold into DNA-encoded libraries (DELs) represents a cutting-edge approach for the discovery of novel protein binders. sigmaaldrich.com This would involve tagging individual derivatives with unique DNA barcodes, allowing for the rapid screening of vast chemical space against a protein of interest.

Probes for Mechanistic Studies

The rigid conformational nature of spirocyclic compounds like this compound makes them excellent candidates for use as mechanistic probes. Unlike their flexible, linear counterparts, the constrained structure of spirocycles can help to elucidate complex reaction mechanisms and biomolecular interactions with greater precision.

Future research could leverage this rigidity to study enzymatic reactions or receptor-ligand binding. By incorporating the diazaspiro[2.5]octane core into bioactive molecules, researchers can limit the conformational freedom of the ligand. This allows for a more precise understanding of the optimal geometry required for biological activity and the nature of the binding pocket.

Furthermore, studies on spirocyclic diazirines, which are structurally related to diazaspirooctanes, have highlighted the mechanistic differences between spirocyclic and linear probes in photoaffinity labeling. rsc.org Spirocyclic diazirines tend to favor carbene formation upon photolysis, whereas linear diazirines also form diazo compounds that can lead to different reaction pathways. rsc.org This suggests that diazaspiro[2.5]octane-based probes could offer a more controlled and specific approach for studying intermolecular interactions, as the carbene intermediates are highly reactive and have a shorter labeling radius than the diazonium ions formed from linear diazo compounds. rsc.org

Chemical Tags and Labels

The development of novel chemical tags and labels is crucial for tracking molecules in biological systems and for purifying proteins. The this compound scaffold presents an opportunity to create a new class of chemical tags. Its unique structure could be functionalized with reporter groups such as fluorophores, biotin, or photoreactive moieties for photoaffinity labeling.

The synthesis of such tagged molecules would involve attaching the desired group to one of the nitrogen atoms or to the methyl group of the diazaspirooctane core. These tagged compounds could then be used in a variety of applications, including:

Fluorescence Microscopy: To visualize the localization of a target protein within a cell.

Affinity Purification: To isolate a target protein from a complex mixture.

Target Identification: Photoaffinity labels based on this scaffold could be used to identify the binding partners of a drug candidate. rsc.org

The defined stereochemistry of the spiro-center would be an asset in these applications, potentially allowing for stereospecific labeling and interaction studies.

Integration with Artificial Intelligence and Machine Learning in Molecular Design

Predictive Models for Compound Synthesis

For this compound and its derivatives, these predictive models can:

Identify optimal starting materials and reagents.

Predict reaction conditions to maximize yield and minimize byproducts.

Propose alternative synthetic pathways to overcome experimental hurdles.

AI-Driven Synthesis Parameters for Diazaspiro-Compounds
ParameterConventional ApproachAI-Predicted Approach
Route DesignBased on literature precedent and expert intuitionAlgorithmic generation of multiple novel pathways chemcopilot.com
Reagent SelectionStandard, well-known reagentsSuggests less common but potentially more effective reagents
Condition OptimizationTrial-and-error experimentationPredicts optimal temperature, solvent, and catalyst from data patterns researchgate.net
Yield PredictionEmpirical estimationQuantitative prediction based on ML models trained on reaction data

Algorithmic Approaches to Scaffold Optimization

Once a lead compound containing the this compound scaffold is identified, AI and ML algorithms can be used to systematically explore its chemical space and optimize its properties. This process, often part of the design-make-test-analyze (DMTA) cycle in drug discovery, can be significantly expedited. nih.gov

Algorithmic approaches can be employed to:

Predict Structure-Activity Relationships (SAR): Machine learning models can be trained on data from synthesized analogs to predict the biological activity of new, virtual compounds. This helps in prioritizing which molecules to synthesize next.

Optimize Physicochemical Properties: Algorithms can predict properties like solubility, permeability, and metabolic stability, guiding the design of compounds with better drug-like characteristics.

Scaffold Hopping and Remodeling: AI can suggest modifications to the diazaspiro[2.5]octane core itself or propose entirely new scaffolds that mimic its key binding interactions while offering improved properties. Studies on other diazaspiro cores have shown that such remodeling can lead to compounds with distinct biological effects. researchgate.net

The use of predictive models built on high-quality, curated data, such as the "triple" of molecule, target, and measurement, can lead to highly reliable predictions of ligand-target interactions, even for novel compounds. cas.org

Expanding Applications Beyond Current Scope

While the primary focus for diazaspiro compounds has been in medicinal chemistry, their unique structural and chemical properties suggest potential applications in other areas like catalysis and materials science. evitachem.comnih.govnih.gov

Catalysis: The nitrogen atoms in the this compound scaffold can act as ligands for metal catalysts. The rigid, chiral nature of the spirocycle could be exploited in asymmetric catalysis to control the stereochemical outcome of a reaction. Future research could involve synthesizing derivatives of this compound and evaluating their performance as ligands in reactions such as hydrogenations, cross-couplings, or hydroaminations. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.